N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl sulfonamide core linked to a pyridazinyl-pyridinyl moiety through an ethylamine bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting with the preparation of the biphenyl sulfonamide coreCommon reagents used in these reactions include sulfonyl chlorides, amines, and various coupling agents under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the biphenyl or pyridazinyl-pyridinyl moieties.
Reduction: This can be used to alter the oxidation state of the nitrogen atoms in the compound.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1’-biphenyl]-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved often include signal transduction or metabolic processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1’-biphenyl]-4-sulfonamide: shares similarities with other biphenyl sulfonamides and pyridazinyl-pyridinyl derivatives.
Other sulfonamides: These compounds also contain the sulfonamide functional group but differ in their overall structure and reactivity.
Pyridazinyl derivatives: Compounds with the pyridazinyl moiety exhibit similar biological activities but may vary in their specific applications.
Uniqueness
What sets N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1’-biphenyl]-4-sulfonamide apart is its unique combination of structural elements, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
4-phenyl-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c30-32(31,21-10-8-19(9-11-21)18-5-2-1-3-6-18)26-16-15-25-22-12-13-23(29-28-22)27-20-7-4-14-24-17-20/h1-14,17,26H,15-16H2,(H,25,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEYPMXIEMBYSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCNC3=NN=C(C=C3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.